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molecular formula C21H21FN4O3 B8478861 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(3-oxo-1-piperazinyl)methyl]-,methyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(3-oxo-1-piperazinyl)methyl]-,methyl ester

Cat. No. B8478861
M. Wt: 396.4 g/mol
InChI Key: NRVJUVHDXHKFGG-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To a suspension of methyl 1-(4-fluorobenzyl)-3-((3-oxopiperazin-1-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (18.2 g, 46.0 mmol) in methanol (450 mL) and water (200 mL) was added lithium hydroxide (1.40 g 58.3 mmol, 1.3 eq.). The suspension was heated to reflux for 10 h, and the reaction was judge to be 95% complete by HPLC-MS analysis. Methanol (200 mL) and lithium hydroxide (0.7 g, 29.2 mmol) were added and the reflux continued for 18 h total. The volatiles were removed in vacuo to a residue. Water (200 mL) was added and the mixture was cooled to 10° C. and neutrialized with aqueous concentrated hydrochloric acid to pH 7. The white solid precipitated out, and filtered followed by washing with cold water, and dried in vacuoto afford 9.10 g (52%) of 1-(4-fluorobenzyl)-3-((3-oxopiperazin-1-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid LC-MS (Eclipse XDB-C8, 0.8 mL/min, gradient 80:20 to 5:95H2O (+0.1% HOAc):CH3CN—5 minutes, APCI, +mode): RT—1.31 min, m/e=383.20 (M+H+, base). 1H NMR (400 MHz, DMSO-D6) d ppm 2.55 (t, J=5.16 Hz, 2H) 2.92 (s, 2H) 3.11 (s, 2H) 3.75 (s, 2H) 5.57 (s, 2H) 7.16 (t, J=8.81 Hz, 2H) 7.35 (dd, J=8.56, 5.54 Hz, 2H) 7.72 (s, 1H) 7.83 (s, 1H) 8.41 (s, 1H) 8.92 (s, 1H).
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:29]=[CH:28][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([O:18]C)=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][N:21]3[CH2:26][CH2:25][NH:24][C:23](=[O:27])[CH2:22]3)=[CH:8]2)=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([OH:18])=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][N:21]3[CH2:26][CH2:25][NH:24][C:23](=[O:27])[CH2:22]3)=[CH:8]2)=[CH:28][CH:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)CN3CC(NCC3)=O)C=C1
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo to a residue
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
CUSTOM
Type
CUSTOM
Details
The white solid precipitated out
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
by washing with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuoto

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)CN3CC(NCC3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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